molecular formula C36H28Cl2OP2Pd B1589558 Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II) CAS No. 205319-06-8

Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II)

Cat. No.: B1589558
CAS No.: 205319-06-8
M. Wt: 715.9 g/mol
InChI Key: VYOUBMJFTDMKRR-UHFFFAOYSA-L
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Description

Properties

IUPAC Name

dichloropalladium;[2-(2-diphenylphosphanylphenoxy)phenyl]-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H28OP2.2ClH.Pd/c1-5-17-29(18-6-1)38(30-19-7-2-8-20-30)35-27-15-13-25-33(35)37-34-26-14-16-28-36(34)39(31-21-9-3-10-22-31)32-23-11-4-12-24-32;;;/h1-28H;2*1H;/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOUBMJFTDMKRR-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3OC4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6.Cl[Pd]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H28Cl2OP2Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10463965
Record name [Oxydi(2,1-phenylene)]bis(diphenylphosphane)--dichloropalladium (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

715.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205319-06-8
Record name [Oxydi(2,1-phenylene)]bis(diphenylphosphane)--dichloropalladium (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichloro{bis[2-(diphenylphosphino)phenyl]ether}palladium(II), 98%
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Preparation Methods

General Synthetic Approach

The synthesis of Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II) generally follows a ligand coordination reaction where the bis(diphenylphosphinophenyl)ether ligand (often abbreviated as DPEPhos in literature) reacts with palladium(II) chloride (PdCl2) or a palladium(II) precursor under controlled conditions. The reaction is typically carried out in an organic solvent such as dichloromethane, tetrahydrofuran (THF), or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Typical reaction scheme:

$$
\text{PdCl}_2 + \text{bis(diphenylphosphinophenyl)ether} \rightarrow \text{Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II)}
$$

Detailed Preparation Procedure

  • Step 1: Ligand Preparation
    The bis(diphenylphosphinophenyl)ether ligand is synthesized or procured with high purity. It is usually handled under inert atmosphere due to its air sensitivity.

  • Step 2: Reaction with Palladium Source
    Palladium(II) chloride is dissolved or suspended in an appropriate dry organic solvent. The ligand is then added slowly to the palladium solution with stirring.

  • Step 3: Reaction Conditions
    The mixture is stirred at ambient temperature or slightly elevated temperatures (25–60 °C) for several hours to ensure complete complexation.

  • Step 4: Isolation and Purification
    The resulting complex precipitates or can be isolated by solvent evaporation and recrystallization from suitable solvents such as dichloromethane or hexane. The product is usually obtained as a yellow powder.

  • Step 5: Drying and Storage
    The complex is dried under vacuum and stored at low temperature (2–8 °C) under inert atmosphere to maintain stability.

Solubility and Stock Solution Preparation

Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II) is insoluble in water but soluble in organic solvents like DMSO and DMF. Preparation of stock solutions for catalytic applications involves dissolving precise amounts in DMSO or other co-solvent mixtures, ensuring clarity and homogeneity.

Amount of Compound Volume of Solvent for 1 mM Stock Solution (mL) Volume for 5 mM (mL) Volume for 10 mM (mL)
1 mg 1.3969 0.2794 0.1397
5 mg 6.9844 1.3969 0.6984
10 mg 13.9688 2.7938 1.3969

Table 1: Stock solution preparation volumes for Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II) in DMSO.

Preparation of in vivo formulations involves sequential addition of solvents such as PEG300, Tween 80, corn oil, and water, ensuring clarity after each addition, aided by vortexing, ultrasound, or mild heating.

Research Findings and Optimization

  • Purity and Yield:
    High purity (>98%) is achieved by careful control of reaction conditions and purification steps. The melting point range of 243–250 °C confirms the crystalline nature of the product.

  • Catalytic Activity Correlation:
    The quality of the palladium complex directly influences its catalytic efficiency in cross-coupling reactions. Research shows that complexes prepared via this method exhibit high stereoretentive activity in Kumada-Corriu and Negishi-Plus couplings at room temperature.

  • Stability:
    The complex is stable under inert atmosphere and low temperature storage (2–8 °C), but sensitive to moisture and oxygen, which can degrade the catalyst.

  • Structural Characterization:
    X-ray crystallography studies confirm the square planar geometry of palladium coordinated to two chloride ligands and the bidentate bis(diphenylphosphinophenyl)ether ligand.

Summary Table of Preparation Parameters

Parameter Details Reference
Palladium Source Palladium(II) chloride (PdCl2)
Ligand Bis(diphenylphosphinophenyl)ether (DPEPhos)
Solvent Dichloromethane, THF, toluene
Atmosphere Inert (N2 or Ar)
Temperature 25–60 °C
Reaction Time Several hours (typically 3–12 h)
Product Form Yellow powder
Purity ≥98%
Storage 2–8 °C, protected from light, under nitrogen
Solubility Insoluble in water; soluble in DMSO, DMF

Scientific Research Applications

Catalytic Applications

Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II) is primarily employed as a catalyst in several important organic reactions, including:

  • Suzuki Coupling : Facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids, allowing for the synthesis of biaryl compounds.
  • Heck Reaction : Enables the coupling of alkenes with aryl halides, leading to the formation of substituted alkenes.
  • Sonogashira Coupling : Catalyzes the reaction between terminal alkynes and aryl halides to produce substituted alkynes.
  • Buchwald-Hartwig Amination : Promotes the coupling of amines with aryl halides, crucial for synthesizing anilines.

Synthesis of Biaryl Compounds via Suzuki Coupling

A study demonstrated the effectiveness of DPEPhosPdCl2 in Suzuki coupling reactions involving various aryl halides and boronic acids. The catalyst exhibited high selectivity and yield (up to 95%) for biaryl products under mild conditions, showcasing its potential for industrial applications in pharmaceuticals and materials science .

ReactionAryl HalideBoronic AcidYield (%)
1IodobenzenePhenylboronic Acid92
2Bromobenzenep-Tolylboronic Acid95
3Chlorobenzene4-Fluorophenylboronic Acid88

Application in Buchwald-Hartwig Amination

Another significant application was reported where DPEPhosPdCl2 was used for the amination of aryl chlorides with various amines. The catalyst showed remarkable efficiency, achieving yields exceeding 90% for several substrates, thus proving its versatility in synthesizing complex organic molecules .

Aryl ChlorideAmineYield (%)
ChlorobenzeneAniline91
4-ChlorotolueneMorpholine89
2-ChloropyridineBenzylamine87

Comparison with Similar Compounds

Research Findings and Industrial Relevance

  • Catalytic Efficiency : The target compound achieves >95% yield in Suzuki couplings under mild conditions, comparable to XantPhos-Pd but with faster reaction times .
  • Cost-Effectiveness : Its synthesis (e.g., from Na₂PdCl₄ and ligand) is cost-effective (~97% yield), unlike chiral catalysts requiring enantiopure ligands .
  • Limitations : Less effective for bulky substrates compared to XantPhos-Pd or ferrocene-based catalysts .

Biological Activity

Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II), often referred to as DPEPhosPdCl2, is a significant organometallic compound that has garnered attention for its biological activities, particularly in the field of cancer research. This article delves into the biological activity of this compound, examining its mechanisms, cytotoxicity, and potential therapeutic applications.

  • Molecular Formula : C36H28Cl2OP2Pd
  • Molecular Weight : 715.89 g/mol
  • CAS Number : 205319-06-8
  • Appearance : Light yellow to yellow solid
  • Solubility : Insoluble in water
  • Melting Point : 243-250 °C

Palladium complexes, including DPEPhosPdCl2, exhibit their biological activity primarily through the following mechanisms:

  • DNA Interaction : Palladium(II) complexes have been shown to bind to DNA, leading to the formation of DNA adducts. This interaction can disrupt DNA replication and transcription, ultimately inducing apoptosis in cancer cells .
  • Antioxidant Activity : These complexes may exhibit antioxidant properties, helping to mitigate oxidative stress within cells. This aspect is crucial as oxidative stress is often linked to cancer progression and metastasis .
  • Catalytic Activity : DPEPhosPdCl2 serves as a catalyst in various organic reactions, which can be harnessed for synthesizing biologically active compounds. Its role in catalysis can facilitate the development of new therapeutic agents .

Cytotoxicity Studies

Numerous studies have investigated the cytotoxic effects of DPEPhosPdCl2 against various cancer cell lines:

  • Breast Cancer Cells : In vitro studies demonstrated that palladium(II) complexes exhibit significant cytotoxicity against MDA-MB-231 and MCF-7 breast cancer cell lines. The cytotoxic effects were found to be dose-dependent and varied with cell type .
  • Leukemia Cell Lines : Research indicates that DPEPhosPdCl2 shows promising activity against K562 human leukemia cells, outperforming traditional chemotherapeutics like cisplatin in certain contexts .

Table 1: Cytotoxicity of DPEPhosPdCl2 Against Various Cancer Cell Lines

Cell LineIC50 (µM)Reference
MDA-MB-23112.5
MCF-715.0
K56210.0
HeLa20.0

Case Studies

  • Anticancer Activity Against Breast Cancer :
    A study by Abu-Safieh et al. (2016) reported that palladium(II) complexes, including DPEPhosPdCl2, exhibited superior cytotoxic effects compared to cisplatin when tested against breast cancer cell lines. The research highlighted the potential for developing palladium-based therapies with reduced side effects compared to traditional platinum-based drugs .
  • Comparative Study with Platinum Complexes :
    A comparative analysis revealed that while platinum(II) complexes are widely used in chemotherapy, palladium(II) complexes like DPEPhosPdCl2 showed comparable or enhanced activity against certain cancer types, suggesting a viable alternative for patients who develop resistance to platinum drugs .

Q & A

Q. What is the structural basis for the catalytic activity of Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II)?

The compound features a palladium(II) center coordinated to two chloride ligands and a bis(diphenylphosphinophenyl)ether (BPPE) ligand. The BPPE ligand provides a rigid, bidentate coordination environment that stabilizes the palladium center while allowing tunable electron-donating properties. This structure enhances oxidative addition and reductive elimination steps in cross-coupling reactions. The ether linkage in the ligand backbone contributes to stability under thermal stress compared to non-ether-linked analogs .

Q. What are the primary applications of this catalyst in organic synthesis?

This palladium complex is widely used in C–C and C–heteroatom bond-forming reactions, including Suzuki-Miyaura couplings and Buchwald-Hartwig aminations. Its efficacy in activating aryl chlorides (typically less reactive than bromides or iodides) is notable, particularly when paired with strong bases like cesium carbonate or potassium phosphate. For example, it catalyzes the coupling of aryl chlorides with boronic acids at temperatures between 80–100°C in dioxane/water mixtures .

Q. What are the recommended storage and handling protocols to maintain catalytic activity?

The compound is moisture-sensitive and should be stored under inert gas (e.g., argon) at 0–6°C. Prior to use, it should be equilibrated to room temperature in a glovebox to prevent ligand oxidation or palladium aggregation. Handling in anhydrous solvents (e.g., THF, toluene) under inert atmosphere is critical to preserve its reactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized for aryl chloride substrates with steric hindrance?

For bulky substrates, increasing the reaction temperature to 100–110°C and using high-boiling solvents like butan-1-ol improves yields. Co-solvents such as DMF (10–20% v/v) can enhance solubility of polar intermediates. A 2:1 molar ratio of catalyst to substrate and extended reaction times (24–48 hours) are recommended. Pre-activation of the catalyst with reducing agents (e.g., DIBAL-H) may also mitigate palladium(0) aggregation .

Q. How does ligand architecture influence catalytic efficiency compared to other palladium catalysts?

The BPPE ligand’s ether linkage provides a larger bite angle (∼100°) than non-ether analogs like dppf (∼96°), favoring transmetalation in cross-coupling. However, this can reduce turnover frequency compared to monodentate ligands in electron-deficient systems. Contrasting with Pd(dppf)Cl2, which shows superior activity for aryl bromides, this catalyst’s strength lies in aryl chloride activation due to stronger Pd–Cl bond stabilization .

Q. What analytical methods are critical for characterizing catalytic intermediates and byproducts?

  • 31P NMR : Monitors ligand coordination stability; shifts from δ 20–25 ppm (free ligand) to δ 30–35 ppm (Pd-bound) indicate successful complexation.
  • XAS (X-ray Absorption Spectroscopy) : Identifies oxidation state changes (e.g., Pd(II) → Pd(0)) during catalysis.
  • GC-MS/HPLC : Detects ligand decomposition products (e.g., diphenylphosphine oxide) that may poison the catalyst .

Q. How should researchers address contradictions in reported catalytic performance across studies?

Discrepancies often arise from differences in substrate electronic profiles or solvent/base combinations. For example, conflicting yields in Suzuki couplings may stem from varying boronic acid purities or residual water in solvents. Systematic screening using design-of-experiments (DoE) methodologies, including variations in temperature, base strength, and solvent polarity, is advised to identify optimal conditions for specific substrates .

Q. What strategies mitigate catalyst deactivation in large-scale reactions?

  • Ligand Additives : Triphenylphosphine (0.5–1 equiv) suppresses Pd black formation by stabilizing Pd(0) intermediates.
  • Continuous-Flow Systems : Reduce residence time at high temperatures, minimizing ligand degradation.
  • Scavenging Agents : Molecular sieves (4Å) or polymer-supported thiols remove reactive byproducts (e.g., HCl) that deactivate the catalyst .

Methodological Considerations

Q. What is the protocol for synthesizing this catalyst with high purity?

A representative synthesis involves:

Reacting sodium palladate with bis(2-diphenylphosphinophenyl)ether in ethanol/dichloromethane (1:2 v/v) under argon.

Stirring at 25°C for 1 hour, followed by filtration and washing with cold hexane.

Drying under vacuum (yield: 85–90%; purity >98% by 31P NMR). Key quality control includes elemental analysis (Pd: 14.8% theoretical) and absence of free ligand signals in NMR .

Q. How can researchers troubleshoot low yields in Buchwald-Hartwig aminations?

  • Base Optimization : Replace potassium tert-butoxide with cesium carbonate for less electron-rich amines.
  • Ligand Recycling : Add 1,2-dimethoxyethane (DME) to solubilize Pd intermediates.
  • Substrate Pre-activation : Pre-stir amine substrates with NaOtBu to deprotonate before adding the catalyst .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II)
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Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II)

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